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molecular formula C9H7BrO2 B1526700 5-Bromo-4-methylisobenzofuran-1(3H)-one CAS No. 1255206-67-7

5-Bromo-4-methylisobenzofuran-1(3H)-one

Cat. No. B1526700
M. Wt: 227.05 g/mol
InChI Key: IRAKZLQFUGTIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206198B2

Procedure details

To a solution of 4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one (4.37 g, 14.05 mmol) in DCM (20 mL) was added bromine (0.796 ml, 15.46 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 0.5 h. Saturated thiosulfate solution was added and the mixture was extracted with methylene chloride (2×100 mL), the combined organic phase was dried over sodium sulfate, concentrated to give 5-bromo-4-methylisobenzofuran-1(3H)-one. LC/MS: (M+1)+: 226.89; 228.89.
Name
4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
0.796 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([Sn](C)(C)C)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][O:5][C:6]2=[O:15].[Br:16]Br.S([O-])([O-])(=O)=S>C(Cl)Cl>[Br:16][C:10]1[C:2]([CH3:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:15])[O:5][CH2:4]2

Inputs

Step One
Name
4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one
Quantity
4.37 g
Type
reactant
Smiles
CC1=C2COC(C2=CC=C1[Sn](C)(C)C)=O
Name
Quantity
0.796 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=C2COC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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